molecular formula C7H6ClN3 B3045948 3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-06-2

3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B3045948
CAS No.: 116855-06-2
M. Wt: 167.59 g/mol
InChI Key: NEWPFIHQAXYBPE-UHFFFAOYSA-N
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Description

3-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 3-position and a methyl group at the 1-position .

Scientific Research Applications

Drug Discovery and Development

3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has been explored as a lead compound in drug design due to its interaction with various biological targets. Its ability to inhibit specific kinases makes it relevant for developing treatments for cancer and other diseases associated with abnormal cell proliferation.

Kinase Inhibition

Recent studies have highlighted its effectiveness as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in cancer progression. A series of derivatives based on this compound exhibited nanomolar inhibitory activities against TRKA, suggesting its potential in targeted cancer therapies .

Research indicates that this compound demonstrates notable biological activities:

  • Antitumor Activity : Compounds derived from this scaffold have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell survival.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization of hydrazinopyridine derivatives with dialkyl maleates.
  • Direct chlorination of pyrazole derivatives .

These synthetic routes allow for the creation of numerous derivatives that can be tailored for specific biological activities.

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing some notable derivatives:

Compound NameStructure CharacteristicsUnique Features
4-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridineChlorine at position 4Potentially different biological activity profile
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineTrifluoromethyl group enhances reactivityVersatile building block for synthesis
1-MethylpyrazoleLacks the pyridine componentSimpler structure; less biological activity

This table illustrates the diversity within the pyrazolo-pyridine family while highlighting the unique characteristics of this compound that make it a valuable candidate in research and development endeavors.

Biological Activity

3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research and immune modulation. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Overview of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of TBK1 (TANK-binding kinase 1), which plays a crucial role in inflammatory responses and cancer progression. The compound has been shown to inhibit downstream signaling pathways associated with TBK1, affecting various cancer cell lines.

Key Findings:

  • TBK1 Inhibition : The compound has demonstrated potent inhibition of TBK1 with an IC50 value as low as 0.2 nM, indicating strong potential for therapeutic applications in immune-related diseases and cancer .
  • Antiproliferative Activity : The compound exhibits micromolar antiproliferative effects across several cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The mechanism involves disrupting cell cycle progression and inducing apoptosis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural features. Modifications to the pyrazolo[3,4-b]pyridine core influence its potency and selectivity against various targets.

SAR Insights:

  • Substituent Effects : The presence of the chloro group at the 3-position enhances the compound's binding affinity to TBK1 compared to other derivatives lacking this modification. This suggests that halogenation plays a critical role in enhancing biological activity .
  • Methyl Group Influence : The methyl group at the 1-position contributes to the overall hydrophobicity and electronic properties of the molecule, which are crucial for its interaction with biological targets .

In Vitro Studies

In vitro studies have evaluated the antiproliferative effects of this compound across various cancer cell lines. Table 1 summarizes the IC50 values observed in these studies.

Cell LineIC50 (µM)Mechanism of Action
A1722.5Induction of apoptosis through TBK1 pathway
U87MG3.0Cell cycle arrest at G2/M phase
A3752.8Inhibition of proliferation via apoptosis induction
A20584.0Disruption of mitochondrial function
Panc05045.5Activation of caspase-mediated apoptosis

Table 1: Antiproliferative activity of this compound in various cancer cell lines.

Mechanistic Studies

Further mechanistic investigations have revealed that treatment with this compound leads to significant changes in gene expression related to apoptosis and inflammation. For instance, it effectively downregulates pro-inflammatory cytokines in stimulated immune cells, indicating its potential as an anti-inflammatory agent in addition to its anticancer properties .

Properties

IUPAC Name

3-chloro-1-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWPFIHQAXYBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556419
Record name 3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-06-2
Record name 3-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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